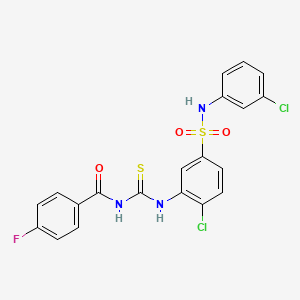
Phosphatidylcholine transfer protein inhibitor-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-381626, also known as Benzamide, N-[[[2-chloro-5-[[(3-chlorophenyl)amino]sulfonyl]phenyl]amino]thioxomethyl]-4-fluoro-, is a compound with the molecular formula C20H14Cl2FN3O3S2 and a molecular weight of 498.38 g/mol . It is a white to off-white solid used primarily in scientific research.
Preparation Methods
The synthesis of WAY-381626 involves multiple steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 3-chloroaniline to form an intermediate compound. This intermediate is then subjected to further reactions, including thioxomethylation and fluorination, to yield the final product
Chemical Reactions Analysis
WAY-381626 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-381626 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: WAY-381626 is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of WAY-381626 involves its interaction with specific molecular targets, such as enzymes or receptors. It binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
WAY-381626 can be compared with other similar compounds, such as:
Benzamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonamide derivatives: These compounds have a sulfonamide group, similar to WAY-381626, and are used in various applications, including as antibiotics and enzyme inhibitors.
WAY-381626 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H14Cl2FN3O3S2 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-[[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H14Cl2FN3O3S2/c21-13-2-1-3-15(10-13)26-31(28,29)16-8-9-17(22)18(11-16)24-20(30)25-19(27)12-4-6-14(23)7-5-12/h1-11,26H,(H2,24,25,27,30) |
InChI Key |
PLUIJIKIACMFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















